2,2'-(Phenylmethylene)bis(4,6-di-tert-butylphenol)
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Overview
Description
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C25H36O2. It is a phenolic antioxidant widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenolic hydroxyl groups react with formaldehyde to form the methylene bridge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like alkyl halides and Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Substitution: Various alkylated or arylated phenolic compounds.
Scientific Research Applications
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative stress.
Mechanism of Action
The antioxidant activity of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): A structurally similar compound with comparable antioxidant activity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Another related compound used as an antioxidant.
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is unique due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its methylene bridge and tert-butyl groups contribute to its effectiveness in preventing oxidative degradation .
Properties
CAS No. |
64000-78-8 |
---|---|
Molecular Formula |
C35H48O2 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C35H48O2/c1-32(2,3)23-18-25(30(36)27(20-23)34(7,8)9)29(22-16-14-13-15-17-22)26-19-24(33(4,5)6)21-28(31(26)37)35(10,11)12/h13-21,29,36-37H,1-12H3 |
InChI Key |
ROKOECFNTZMAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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